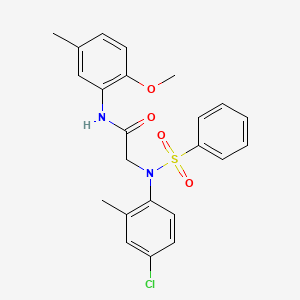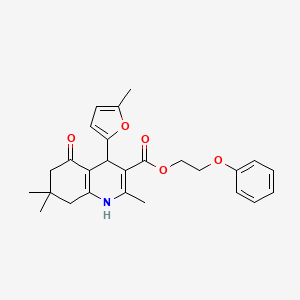![molecular formula C13H16N2O3 B5235360 2-[(3-pyridinylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B5235360.png)
2-[(3-pyridinylamino)carbonyl]cyclohexanecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3-pyridinylamino)carbonyl]cyclohexanecarboxylic acid, also known as PAC-1, is a small molecule inhibitor that has shown promising results in cancer research. PAC-1 has been studied extensively for its ability to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
作用機序
The mechanism of action of 2-[(3-pyridinylamino)carbonyl]cyclohexanecarboxylic acid involves the activation of procaspase-3, which is a proapoptotic protein that is inactive in cancer cells. 2-[(3-pyridinylamino)carbonyl]cyclohexanecarboxylic acid binds to procaspase-3 and induces its activation, leading to the initiation of the apoptotic pathway. This mechanism is thought to be specific to cancer cells, as normal cells do not express procaspase-3.
Biochemical and Physiological Effects
2-[(3-pyridinylamino)carbonyl]cyclohexanecarboxylic acid has been shown to induce apoptosis in cancer cells both in vitro and in vivo. It has also been shown to inhibit tumor growth and metastasis in animal models. 2-[(3-pyridinylamino)carbonyl]cyclohexanecarboxylic acid has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
実験室実験の利点と制限
One of the advantages of 2-[(3-pyridinylamino)carbonyl]cyclohexanecarboxylic acid is its specificity for cancer cells. This makes it a promising candidate for cancer therapy, as it is less likely to cause side effects in normal cells. However, one of the limitations of 2-[(3-pyridinylamino)carbonyl]cyclohexanecarboxylic acid is its low solubility, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on 2-[(3-pyridinylamino)carbonyl]cyclohexanecarboxylic acid. One area of research is the development of more efficient synthesis methods to increase the yield of 2-[(3-pyridinylamino)carbonyl]cyclohexanecarboxylic acid. Another area of research is the development of more soluble derivatives of 2-[(3-pyridinylamino)carbonyl]cyclohexanecarboxylic acid to improve its bioavailability. Additionally, further studies are needed to investigate the potential of 2-[(3-pyridinylamino)carbonyl]cyclohexanecarboxylic acid in combination with other cancer therapies, as well as its potential for use in other diseases.
合成法
The synthesis of 2-[(3-pyridinylamino)carbonyl]cyclohexanecarboxylic acid involves the reaction of 3-aminopyridine with cyclohexanone to form 3-(cyclohexylamino)pyridine. This intermediate is then reacted with phosgene to form the corresponding acid chloride, which is finally reacted with glycine to produce 2-[(3-pyridinylamino)carbonyl]cyclohexanecarboxylic acid. The overall yield of this synthesis method is about 20%.
科学的研究の応用
2-[(3-pyridinylamino)carbonyl]cyclohexanecarboxylic acid has been extensively studied for its ability to induce apoptosis in cancer cells. It has been shown to be effective against a wide range of cancer types, including breast, lung, colon, and pancreatic cancer. 2-[(3-pyridinylamino)carbonyl]cyclohexanecarboxylic acid has also been shown to be effective against cancer stem cells, which are thought to be responsible for cancer recurrence and resistance to chemotherapy.
特性
IUPAC Name |
2-(pyridin-3-ylcarbamoyl)cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c16-12(15-9-4-3-7-14-8-9)10-5-1-2-6-11(10)13(17)18/h3-4,7-8,10-11H,1-2,5-6H2,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFWWQUGLCPAHPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)NC2=CN=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-3-ylcarbamoyl)cyclohexanecarboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-{[4-(3-chlorophenyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B5235280.png)


![5-[2-bromo-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5235299.png)
![N-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-ylacetyl)-L-phenylalaninamide](/img/structure/B5235308.png)
![ethyl 2-[(cyclopropylcarbonyl)amino]-5-{[(2-fluorophenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B5235309.png)
![3-(2-furyl)-5-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B5235316.png)
![N-[bis(3,4-dimethoxyphenyl)methyl]-2-methoxybenzamide](/img/structure/B5235323.png)
![1-{2-[2-(2-bromo-4-methylphenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate](/img/structure/B5235327.png)
![N-{2-[4-allyl-5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-2-fluorobenzamide](/img/structure/B5235333.png)
![1-{3-[(4-chlorophenyl)thio]propanoyl}-4-(2-fluorophenyl)piperazine](/img/structure/B5235340.png)


![1-(3-{1-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-4-piperidinyl}propanoyl)-4-ethylpiperazine](/img/structure/B5235353.png)